N-Sebacoylglycine
Description
N-Sebacoylglycine is an N-acylated glycine derivative where the amino group of glycine is substituted with a sebacoyl (decanedioyl) group. Structurally, it consists of a glycine backbone linked to a ten-carbon dicarboxylic acid chain (HOOC-(CH₂)₈-CO-NH-CH₂-COOH). While direct studies on N-Sebacoylglycine are scarce, its structural analogs provide insights into its behavior and utility.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2,11-dioxo-azacycloundec-1-yl)acetic acid |
InChI |
InChI=1S/C12H19NO4/c14-10-7-5-3-1-2-4-6-8-11(15)13(10)9-12(16)17/h1-9H2,(H,16,17) |
InChI Key |
RONZTKBMKOHHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)N(C(=O)CCC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Sebacoylglycine typically involves the reaction of sebacic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of N-Sebacoylglycine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Sebacoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: N-Sebacoylglycine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Sebacoylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Sebacoylglycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and safety differences between N-Sebacoylglycine and related glycine derivatives:
Key Findings:
Betiatide’s sulfur-containing group increases reactivity, making it suitable for radiolabeling applications, whereas N-Sebacoylglycine’s inert alkyl chain may favor sustained-release formulations .
Solubility and Applications: N-Formylglycine’s high solubility in aqueous solutions aligns with its use in enzymatic studies, while N-Sebacoylglycine’s hydrophobicity may limit its utility in aqueous environments without solubilizing agents . Betiatide’s moderate solubility and stability under physiological conditions support its role in diagnostic imaging .
Safety Profiles :
- N-Formylglycine requires immediate eye/skin flushing due to irritant properties, whereas N-Sebacoylglycine likely necessitates gloves and respiratory protection akin to other acylated compounds .
- Betiatide ’s handling mandates full chemical suits, reflecting higher toxicity risks associated with its complex structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
